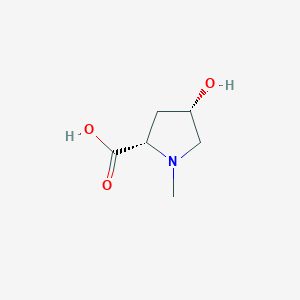

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

概要

説明

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a stereoisomer of hydroxyproline, which is a significant component of collagen

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials .

Industrial Production Methods

Industrial production of this compound often involves large-scale chiral separation techniques. Methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are commonly employed . These methods ensure the high purity and enantiomeric excess required for industrial applications.

化学反応の分析

Types of Reactions

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol .

科学的研究の応用

Chemical Applications

1. Synthesis of Complex Organic Molecules

- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its ability to influence stereochemistry is crucial in the synthesis of pharmaceuticals and agrochemicals.

2. Building Block for Drug Development

- Pharmaceutical Intermediates : It acts as a precursor in the synthesis of various biologically active molecules, including derivatives that exhibit antiviral properties against viruses such as Hepatitis C and SARS-CoV-2.

| Application | Description |

|---|---|

| Chiral Auxiliary | Enhances enantioselectivity in reactions. |

| Pharmaceutical Intermediates | Used in synthesizing antiviral agents and other therapeutic compounds. |

Biological Applications

1. Role in Protein Stability

- Collagen Stability : The compound is structurally similar to proline, an essential amino acid that contributes to collagen stability and structure. Its incorporation into peptides can enhance the stability and folding of proteins.

2. Enzymatic Interactions

- 6-Oxocamphor Hydrolase Targeting : The compound interacts with specific enzymes, notably 6-oxocamphor hydrolase, which is involved in metabolic pathways related to iridoids. This interaction can lead to the production of optically active compounds beneficial for further biochemical applications.

| Biological Application | Impact |

|---|---|

| Protein Stability | Enhances collagen structure and stability. |

| Enzymatic Targeting | Modulates enzymatic activity, influencing metabolic pathways. |

Industrial Applications

1. High-Performance Materials

- Hydrogels and Biocompatible Polymers : The compound is utilized in developing high-performance materials such as hydrogels, which have applications in drug delivery systems and tissue engineering.

2. Green Manufacturing Processes

- Recent studies have focused on optimizing the separation processes for chiral compounds like (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid to minimize environmental impact by reducing solvent use.

| Industrial Application | Description |

|---|---|

| High-Performance Materials | Used in creating biocompatible materials for medical applications. |

| Green Manufacturing | Innovations in chiral separation processes to enhance sustainability. |

Case Study 1: Antiviral Drug Development

A derivative of this compound was synthesized as part of a study aimed at developing inhibitors for Hepatitis C virus (HCV). The compound demonstrated significant antiviral activity, leading to further exploration of its derivatives for broader applications against viral infections .

Case Study 2: Protein Engineering

Research highlighted the role of this compound in enhancing the stability of collagen-like peptides. By incorporating this compound into peptide sequences, researchers observed improved thermal stability and resistance to enzymatic degradation .

作用機序

The mechanism of action of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid involves its incorporation into proteins, where it influences protein folding and stability. The hydroxy group can form hydrogen bonds, which stabilize the protein structure. Additionally, the chiral centers of the molecule play a crucial role in determining the overall conformation of the protein .

類似化合物との比較

Similar Compounds

(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: Another stereoisomer with different conformational preferences and biological activities.

4-Hydroxyproline: A non-methylated version that is a major component of collagen.

Uniqueness

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct conformational preferences and reactivity. This makes it particularly valuable in applications requiring precise control over molecular structure and function .

生物活性

Overview

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as a chiral amino acid derivative, plays a significant role in various biological processes. This compound is a stereoisomer of hydroxyproline, which is crucial for collagen stability and structure. Its biological activity primarily involves interactions with specific enzymes and pathways that influence cellular functions.

The primary target of this compound is the 6-oxocamphor hydrolase , an enzyme found in Rhodococcus sp.. The compound catalyzes the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction, leading to the production of optically active (2R,4S)-beta-campholinic acid. This enzymatic activity is significant in biochemical pathways involving iridoids and their derivatives, contributing to various metabolic processes.

1. Protein Stability and Folding

Research indicates that this compound enhances protein stability and proper folding, particularly in collagen and other structural proteins. This property makes it a valuable compound in biomedical applications where protein integrity is critical.

2. Therapeutic Potential

The compound has been explored for its potential therapeutic uses, particularly in pain management and as an anti-inflammatory agent. Its interaction with voltage-gated calcium channels (VGCC) suggests it may modulate pain pathways effectively .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Pain Modulation : A study demonstrated that derivatives of pyrrolidine compounds could interact with VGCCs, showing promise for treating chronic neuropathic pain conditions. The specific modulation of the α2δ subunit was noted as a mechanism for pain relief .

- Collagen Stability Research : Another research focused on the role of hydroxyproline derivatives in collagen stability, emphasizing that stereochemistry significantly affects the structural properties of collagen fibers.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid | Different stereochemistry; impacts conformational preferences | Varies in biological activity compared to (2S,4S) |

| 4-Hydroxyproline | Non-methylated version; major collagen component | Essential for collagen structure and stability |

| Proline | Parent amino acid without hydroxy group | Different structural properties affecting protein folding |

特性

IUPAC Name |

(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPNAUMSPFTHK-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432006 | |

| Record name | (4S)-4-Hydroxy-1-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67463-44-9 | |

| Record name | (4S)-4-Hydroxy-1-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。